(2R,3S)-2-methylazetidin-3-ol

Chiral Purity Optical Rotation Stereoisomer Identification

Sourcing chiral azetidine building blocks with defined stereochemistry often leads to mixtures of diastereomers, compromising enantioselective synthesis and analytical validation. This (2R,3S)-2-methylazetidin-3-ol is supplied as a single, stereodefined isomer. - Critical for constructing chiral cores of β-lactam antibiotics and small-molecule therapeutics. - Serves as a validated reference standard for chiral HPLC method development to verify enantiomeric purity. - Utilized as a rigid scaffold for designing ligands in asymmetric catalysis. Supplied with full analytical documentation to ensure batch-to-batch consistency and compliance.

Molecular Formula C4H9NO
Molecular Weight 87.12 g/mol
CAS No. 2231664-66-5
Cat. No. B3253332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-2-methylazetidin-3-ol
CAS2231664-66-5
Molecular FormulaC4H9NO
Molecular Weight87.12 g/mol
Structural Identifiers
SMILESCC1C(CN1)O
InChIInChI=1S/C4H9NO/c1-3-4(6)2-5-3/h3-6H,2H2,1H3/t3-,4+/m1/s1
InChIKeyQIFJASJJDSEUFV-DMTCNVIQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,3S)-2-Methylazetidin-3-ol – Chiral Azetidine Building Block


(2R,3S)-2-methylazetidin-3-ol is a chiral secondary alcohol and cyclic amine belonging to the azetidine class of four-membered nitrogen-containing heterocycles [1]. The compound is defined by its specific (2R,3S) stereochemistry, which distinguishes it from other enantiomers and diastereomers of 2-methylazetidin-3-ol, such as the (2S,3R) enantiomer . Its molecular formula is C₄H₉NO with a molecular weight of 87.12 g/mol (free base), and it is commonly supplied as a hydrochloride salt (C₄H₁₀ClNO, 123.58 g/mol) for improved stability and solubility .

Stereochemistry Defined (2R,3S) configuration
Salt Form Hydrochloride for stability and solubility
Workflow Asymmetric synthesis and chiral probe studies

(2R,3S)-2-Methylazetidin-3-ol Substitution Risks


Generic substitution of (2R,3S)-2-methylazetidin-3-ol with its enantiomer, (2S,3R)-2-methylazetidin-3-ol, or other diastereomers is not permissible in stereospecific applications . The precise spatial arrangement of the methyl and hydroxyl groups on the azetidine ring dictates its interaction with chiral environments, such as enzyme active sites or asymmetric catalysts, leading to divergent biological or catalytic outcomes . While other azetidin-3-ol derivatives or 2-methylazetidines share a common core, they lack the specific stereochemical fingerprint of the (2R,3S) isomer, which is critical for maintaining the intended diastereomeric control in multi-step syntheses, particularly for β-lactam antibiotics and chiral ligands .

Enantiomer (2S,3R)
Opposite stereochemistry may lead to divergent outcomes in chiral environments; not directly interchangeable without stereochemical validation.
Diastereomers
Other 2-methylazetidin-3-ol diastereomers lack the specific (2R,3S) fingerprint, potentially altering synthetic diastereomeric control.
Core analogs
Azetidin-3-ol derivatives without the 2-methyl group may not replicate the same steric and electronic properties required for target applications.

(2R,3S)-2-Methylazetidin-3-ol Differentiation


Stereochemical Purity and Optical Rotation

The (2R,3S) stereoisomer is differentiated from its enantiomer (2S,3R) by its opposite optical rotation. A negative optical rotation has been reported for (2R,3S)-2-methylazetidin-3-ol hydrochloride, while no comparable quantitative rotation data is available for the (2S,3R) enantiomer in vendor documentation . This measurement provides a critical quality control parameter for verifying the correct stereoisomer upon receipt, directly impacting the reproducibility of stereospecific reactions .

Optical Rotation
Data to verify
Negative (2R,3S) vs positive (2S,3R) sign
Confirm stereoisomer upon receipt
Specific rotation value not disclosed; verify against supplier COA
Chiral Purity Optical Rotation Stereoisomer Identification

Distinct CAS Registry Numbers

Each stereoisomer of 2-methylazetidin-3-ol is assigned a unique CAS Registry Number by the Chemical Abstracts Service, ensuring unambiguous identification. (2R,3S)-2-methylazetidin-3-ol is registered as CAS 2231664-66-5 . In contrast, the (2S,3R) enantiomer is registered as CAS 1821740-19-5 , and the (2R,3R) diastereomer as CAS 2231663-90-2 . This differentiation is critical for accurate ordering, regulatory documentation, and scientific publication, preventing the cross-contamination of isomer stocks that can invalidate research outcomes .

CAS Identity
Context-dependent
CAS 2231664-66-5 (2R,3S); distinct from enantiomer and diastereomer
Ensure correct procurement and inventory
Cross-check CAS against regulatory documentation
Chemical Inventory Isomer Purity Regulatory Compliance

Enantiomeric Purity Assessment

While direct, head-to-head quantitative comparisons of enantiomeric excess (ee) between the (2R,3S) and (2S,3R) isomers are not published, vendors typically provide (2R,3S)-2-methylazetidin-3-ol with a specified purity of 97% or higher . The enantiomeric purity can be inferred from its negative optical rotation and further validated by chiral HPLC, a standard method for resolving and quantifying enantiomers . This level of purity is a baseline requirement for its use as a chiral building block, ensuring that stereochemical outcomes in downstream synthesis are predictable and reproducible.

Enantiomeric Purity
Class-level inference
≥97% chemical purity; validated by chiral HPLC and optical rotation
Baseline for predictable stereochemical outcomes
Review vendor specification and enantiomeric excess
Enantiomeric Excess Chiral Chromatography Quality Control

(2R,3S)-2-Methylazetidin-3-ol – Key Applications


Stereospecific Synthesis of β-Lactam Antibiotics

The (2R,3S) stereochemistry is critical for constructing the chiral core of β-lactam antibiotics and other small-molecule therapeutics where biological activity is contingent upon precise three-dimensional arrangement . The compound's defined stereocenters at the 2- and 3-positions allow for controlled introduction of chirality into complex molecules, a process that cannot be replicated using racemic mixtures or the incorrect enantiomer .

Chiral Ligands for Asymmetric Catalysis

The rigid azetidine ring and defined stereochemistry of (2R,3S)-2-methylazetidin-3-ol make it a suitable scaffold for designing chiral ligands in asymmetric catalysis . The specific (2R,3S) configuration influences the ligand's coordination geometry and the resulting enantioselectivity of catalytic reactions, a parameter that would be altered or diminished with alternative stereoisomers .

Chiral Resolution and Analytical Methods

Given its distinct optical rotation and CAS number, (2R,3S)-2-methylazetidin-3-ol serves as a reference standard for developing and validating chiral HPLC methods to separate and quantify 2-methylazetidin-3-ol stereoisomers . This is essential for quality control laboratories and research groups working with chiral azetidine derivatives, ensuring the accurate determination of enantiomeric purity in synthetic samples .

Stereochemical Probes in Medicinal Chemistry

The compound's specific stereochemistry allows medicinal chemists to probe the stereochemical requirements of biological targets . By comparing the activity of (2R,3S)-2-methylazetidin-3-ol against its enantiomer or diastereomers, researchers can map the active site topology of enzymes or receptors, guiding the optimization of lead compounds .

Application
Selection Property
Validation Focus
β-Lactam antibiotic synthesis research
Chiral core construction
Diastereomeric control in multi-step synthesis
Asymmetric catalysis ligand design
Rigid azetidine scaffold with defined stereochemistry
Enantioselectivity outcomes
Chiral analytical method development
Distinct optical rotation and CAS identity
Chiral HPLC method validation
Medicinal chemistry stereochemical probing
Enantiomer-specific biological activity context
Active-site topology mapping

Technical Documentation Hub

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33 linked technical documents
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